2-Butyl-4-hydroxy-1,4-benzoxazin-3-one
CAS No.: 13212-62-9
Cat. No.: VC20954477
Molecular Formula: C12H15NO3
Molecular Weight: 221.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 13212-62-9 |
---|---|
Molecular Formula | C12H15NO3 |
Molecular Weight | 221.25 g/mol |
IUPAC Name | 2-butyl-4-hydroxy-1,4-benzoxazin-3-one |
Standard InChI | InChI=1S/C12H15NO3/c1-2-3-7-11-12(14)13(15)9-6-4-5-8-10(9)16-11/h4-6,8,11,15H,2-3,7H2,1H3 |
Standard InChI Key | GJHDKZXQOXNSJC-UHFFFAOYSA-N |
SMILES | CCCCC1C(=O)N(C2=CC=CC=C2O1)O |
Canonical SMILES | CCCCC1C(=O)N(C2=CC=CC=C2O1)O |
Introduction
2-Butyl-4-hydroxy-1,4-benzoxazin-3-one, also known as 2-butyl-D-DIBOA, is a compound belonging to the benzoxazinone class. It is characterized by its molecular formula and molecular weight of 221.25 g/mol . This compound is of interest due to its structural similarity to natural products found in plants, which have been shown to exhibit various biological activities.
Chemical Identifiers:
Identifier | Value |
---|---|
PubChem CID | 600578 |
CAS Registry Number | 13212-62-9 |
Molecular Formula | |
Molecular Weight | 221.25 g/mol |
Synthesis and Preparation
While specific synthesis methods for 2-butyl-4-hydroxy-1,4-benzoxazin-3-one are not detailed in the available literature, compounds within the benzoxazinone class can often be synthesized through various organic chemistry techniques. For instance, related benzoxazine derivatives are prepared via copper-catalyzed coupling reactions or through electrochemical synthesis methods .
Potential Applications:
Application Area | Description |
---|---|
Plant Resistance | Similar compounds act as plant defense mechanisms against pathogens and pests. |
Pharmaceuticals | Benzoxazine derivatives have shown promise in various therapeutic areas, including antitumor and antimicrobial activities. |
Agrochemicals | Potential use in herbicides and fungicides due to their biological activity. |
Spectral Information
Spectral data for 2-butyl-4-hydroxy-1,4-benzoxazin-3-one include mass spectrometry information, with notable peaks at m/z values of 176, 120, and 221 .
Mass Spectrometry Data:
m/z Value | Peak Description |
---|---|
176 | Top Peak |
120 | 2nd Highest |
221 | 3rd Highest |
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